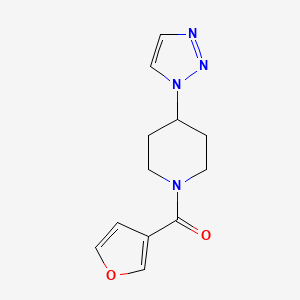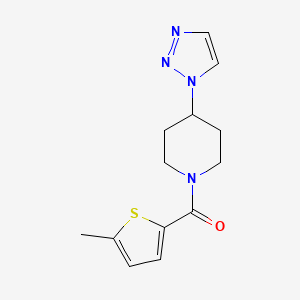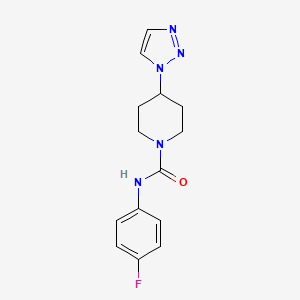
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, also known as 1-FCPT, is an organic compound that is used in a variety of scientific and medical research applications. 1-FCPT has been studied for its potential uses in drug discovery, biochemistry, and physiology, and has been found to have a number of advantages and limitations for lab experiments.
科学的研究の応用
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been studied for its potential uses in drug discovery, biochemistry, and physiology. In drug discovery, 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. In biochemistry, 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used to study the structure and function of proteins, as well as the regulation of gene expression. In physiology, 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been used to study the role of endocannabinoids in the central nervous system and to investigate the role of FAAH in the regulation of pain and inflammation.
作用機序
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a potent inhibitor of FAAH, an enzyme that is involved in the metabolism of endocannabinoids. By inhibiting the action of FAAH, 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine increases the levels of endocannabinoids in the body, which in turn can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been found to have a number of biochemical and physiological effects. In the central nervous system, 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been found to increase the levels of endocannabinoids, which can lead to a reduction in pain and inflammation. In addition, 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a number of advantages and limitations for lab experiments. The main advantage of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is its potency as an inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in the body. However, 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine also has some limitations, such as its short half-life and its potential to cause side effects such as nausea and headaches.
将来の方向性
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a number of potential future directions. For example, further research could be conducted to investigate the potential of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a therapeutic agent for the treatment of pain, inflammation, and other conditions. Additionally, research could be conducted to further explore the mechanisms of action of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine and its effects on the body. Finally, research could be conducted to investigate the potential of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a tool for drug discovery and the development of new therapeutic agents.
合成法
1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be synthesized through a variety of methods, including the condensation of 1-hydroxy-4-methyltriazole with furan-3-carbonyl chloride in the presence of a base such as piperidine. The reaction is carried out in a mixture of dichloromethane and pyridine, and the product is then purified by column chromatography.
特性
IUPAC Name |
furan-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZAXKCDBHKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6521050.png)
![N-cyclopropyl-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521061.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B6521068.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6521071.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521077.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6521092.png)
![N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6521110.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521118.png)

![2-oxo-N-(1-phenylethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521141.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)


